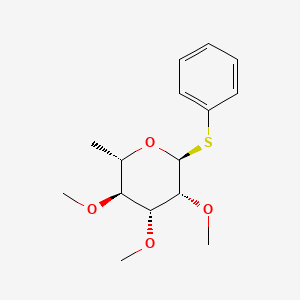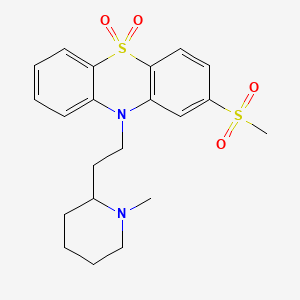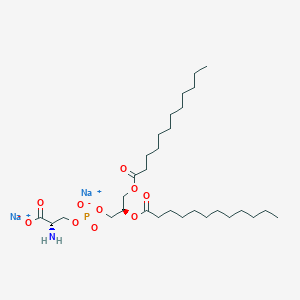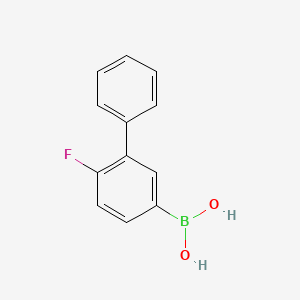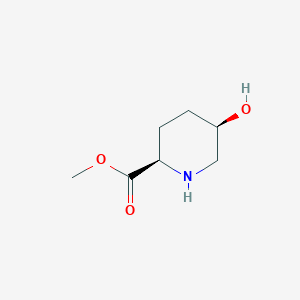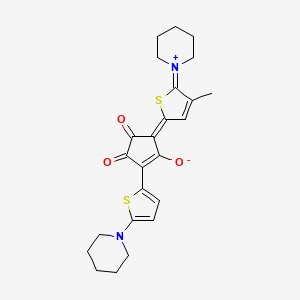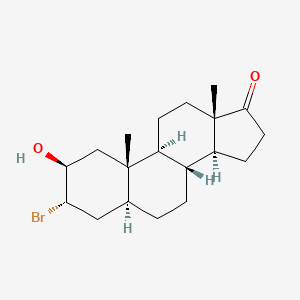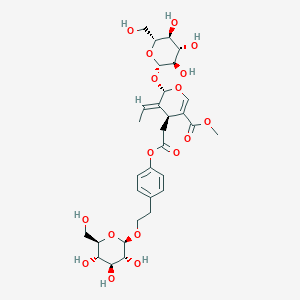![molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7](/img/structure/B1494102.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP is a complex carbohydrate derivative. It consists of a galactose (Gal) unit linked to a N-acetylneuraminic acid (Neu5Ac) and N-acetylgalactosamine (GalNAc) unit, which is further linked to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various fields including biochemistry, molecular biology, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP typically involves multiple steps of glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharide units to prevent unwanted reactions. The protected monosaccharides are then activated using glycosyl donors and acceptors under specific conditions to form glycosidic bonds. Common reagents used in these reactions include trichloroacetimidates, thioglycosides, and glycosyl halides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods employ solid-phase synthesis where monosaccharide units are sequentially added to a growing glycan chain attached to a solid support. This approach allows for high-throughput production of complex glycans with high purity and yield .
化学反应分析
Types of Reactions
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: undergoes various chemical reactions including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group on the para-nitrophenyl moiety can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of ethers or esters.
科学研究应用
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of cell surface glycan interactions and glycan-mediated cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeting specific glycan receptors.
Industry: Utilized in the development of glycan-based biosensors and diagnostic tools.
作用机制
The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP involves its interaction with specific glycan-binding proteins or receptors. The compound mimics natural glycans found on cell surfaces, allowing it to bind to lectins, antibodies, or other glycan-recognizing molecules. This binding can trigger various cellular responses or inhibit specific biological pathways .
相似化合物的比较
Similar Compounds
- Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- This compound
- Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc
Uniqueness
This compound: is unique due to its specific glycosidic linkages and the presence of the para-nitrophenyl group, which provides a chromogenic handle for detection and quantification in biochemical assays. This makes it particularly useful in studying glycan interactions and enzymatic activities .
属性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-CHTWOQIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
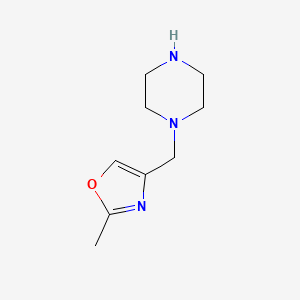
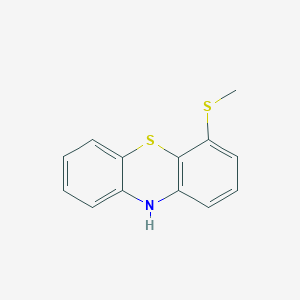
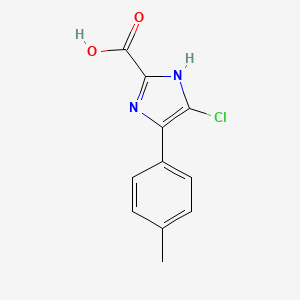
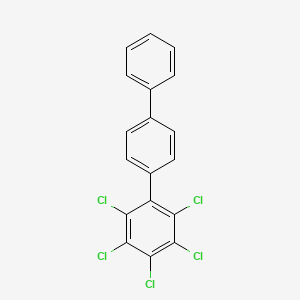
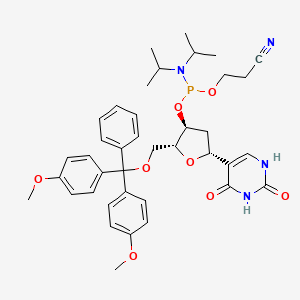
![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)
